Filixic acid ABA
CAS No.: 38226-84-5
Cat. No.: VC0527997
Molecular Formula: C32H36O12
Molecular Weight: 612.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38226-84-5 |
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Molecular Formula | C32H36O12 |
Molecular Weight | 612.6 g/mol |
IUPAC Name | 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
Standard InChI | InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 |
Standard InChI Key | KMSLYJLZKAMWMU-UHFFFAOYSA-N |
SMILES | CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O |
Canonical SMILES | CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Filixic acid ABA belongs to the filicin class of natural products, a group of terpenylated acylphloroglucinols distinguished by their polyphenolic frameworks. The compound is systematically named 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one . Alternative designations include trisalbaspidin ABA and the CAS registry number 38226-84-5 .
Key Identifiers:
Natural Sources and Extraction
Filixic acid ABA is predominantly sourced from the rhizomes and scales of fern species within the Dryopteris genus:
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Primary Sources:
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Secondary Sources:
Extraction protocols typically involve diethyl ether or methanol solvents, followed by chromatographic purification . The compound’s presence in multiple Dryopteris species underscores its ecological role as a secondary metabolite, potentially contributing to plant defense mechanisms .
Structural Characteristics
Filixic acid ABA features a central trihydroxybenzene core substituted with two cyclohexadienone moieties, each modified with acetyl and butanoyl groups (Figure 1) . Key structural attributes include:
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Acyl Groups: Two acetyl () and one butanoyl () substituents.
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Hydroxyl Groups: Seven phenolic -OH groups, enhancing solubility in polar solvents like methanol and ethanol .
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Stereochemistry: Absolute configuration at C-14' determined via comparative circular dichroism (CD) spectroscopy .
Figure 1: 3D Conformer of filixic acid ABA (PubChem CID 15081408 ).
Physicochemical Properties
The compound’s bioactivity is influenced by its physicochemical profile:
Biological Activity and Mechanism
Filixic acid ABA exhibits neuraminidase inhibitory activity against influenza H5N1, a critical target for antiviral therapies. Neuraminidase facilitates viral release from host cells, and its inhibition curtails viral spread .
Key Findings:
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Comparative Activity: Less potent than oseltamivir (IC ~1 nM) but significant for natural product derivatives .
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Structure-Activity Relationship (SAR):
Pharmacological Research and Applications
While preclinical, filixic acid ABA’s pharmacological potential spans:
Antiviral Development
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Lead Compound: Serves as a scaffold for synthesizing analogs with improved potency and pharmacokinetics .
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Combination Therapy: Synergy with existing neuraminidase inhibitors under investigation .
Additional Bioactivities
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Antioxidant Properties: Polyphenolic structure suggests free radical scavenging capacity (theoretical, pending validation) .
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Anthelmintic Potential: Structural similarity to filicin, a known anthelmintic .
Analytical Characterization
High-performance liquid chromatography (HPLC) is the primary method for purity assessment:
HPLC Parameters :
Parameter | Value |
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Mobile Phase | 0.1% trifluoroacetic acid in water:methanol (1:99) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 365 nm |
Column Temperature | Ambient |
Challenges and Future Directions
Despite its promise, filixic acid ABA faces hurdles:
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Low Bioavailability: High molecular weight and polarity may limit cellular uptake.
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Synthetic Complexity: Structural intricacy challenges large-scale synthesis .
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Toxicity Profile: Unreported in current literature; requires comprehensive safety studies.
Future research should prioritize:
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Analogue Synthesis: Modular modifications to enhance potency and solubility.
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In Vivo Studies: Efficacy testing in animal models of influenza.
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Mechanistic Elucidation: Target engagement studies beyond neuraminidase inhibition.
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